Cas no 220384-17-8 ([2,3,5,10-Tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate)
![[2,3,5,10-Tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate structure](https://it.kuujia.com/scimg/cas/220384-17-8x500.png)
220384-17-8 structure
Nome del prodotto:[2,3,5,10-Tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate
[2,3,5,10-Tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-Epicanadensene
- [2,3,5,10-Tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentade
- 220384-17-8
- [(2R,3Z,5S,7S,8E,10S,11R,13S)-2,3,5,10-tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate
- AKOS040761175
- [2,3,5,10-Tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate
-
- Inchi: 1S/C30H42O12/c1-14-24(38-16(3)32)11-22-26(40-18(5)34)10-21(13-31)23(37)12-25(39-17(4)33)15(2)28(41-19(6)35)29(42-20(7)36)27(14)30(22,8)9/h10,22-26,29,31,37H,11-13H2,1-9H3
- Chiave InChI: USDGRBIQBGVGOS-UHFFFAOYSA-N
- Sorrisi: O(C(C([H])([H])[H])=O)C1([H])C(C([H])([H])[H])=C2C([H])(C(=C(C([H])([H])[H])C([H])(C([H])([H])C([H])(C(C([H])([H])O[H])=C([H])C([H])(C([H])(C1([H])[H])C2(C([H])([H])[H])C([H])([H])[H])OC(C([H])([H])[H])=O)O[H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O
Proprietà calcolate
- Massa esatta: 594.26762677g/mol
- Massa monoisotopica: 594.26762677g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 42
- Conta legami ruotabili: 11
- Complessità: 1190
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 172
- XLogP3: 0.5
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.3±0.1 g/cm3
- Punto di ebollizione: 672.0±55.0 °C at 760 mmHg
- Punto di infiammabilità: 207.1±25.0 °C
- Pressione di vapore: 0.0±4.7 mmHg at 25°C
[2,3,5,10-Tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
[2,3,5,10-Tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3108-1 mg |
5-Epicanadensene |
220384-17-8 | 1mg |
¥2835.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3108-1 mL * 10 mM (in DMSO) |
5-Epicanadensene |
220384-17-8 | 1 mL * 10 mM (in DMSO) |
¥ 6790 | 2023-09-08 | ||
TargetMol Chemicals | TN3108-5 mg |
5-Epicanadensene |
220384-17-8 | 98% | 5mg |
¥ 4,470 | 2023-07-11 | |
TargetMol Chemicals | TN3108-5mg |
5-Epicanadensene |
220384-17-8 | 5mg |
¥ 4470 | 2024-07-20 | ||
TargetMol Chemicals | TN3108-1 ml * 10 mm |
5-Epicanadensene |
220384-17-8 | 1 ml * 10 mm |
¥ 6790 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E72100-5 mg |
5-Epicanadensene |
220384-17-8 | 5mg |
¥5600.0 | 2021-09-09 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E72100-5mg |
5-Epicanadensene |
220384-17-8 | 5mg |
¥5600.0 | 2023-09-07 |
[2,3,5,10-Tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate Letteratura correlata
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
220384-17-8 ([2,3,5,10-Tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate) Prodotti correlati
- 2026121-01-5(5-{(1-methoxy-1-oxobutan-2-yl)aminomethyl}-1,2-oxazole-3-carboxylic acid)
- 2680856-74-8(2-(1-Acetyl-4-hydroxyazepan-4-yl)-2,2-difluoroacetic acid)
- 1448428-05-4(Selonsertib hydrochloride)
- 2172196-55-1(2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)butanoic acid)
- 344779-33-5(4-Fluorobenzo[c]isoxazol-3(1H)-one)
- 1706454-07-0(3-(pyrrolidin-2-yl)methyl-1,3-oxazolidine-2,4-dione)
- 176214-12-3(5-(Trifluoromethyl)pyrimidine)
- 1349718-95-1(1-(Diisopropylsulfamoyl)imidazole)
- 2229285-56-5(2-(2-methyl-5-nitrophenyl)ethane-1-sulfonyl chloride)
- 889947-86-8(Ethyl 1-(2-(aminomethyl)phenyl)piperidine-4-carboxylate)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
